tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Description
Chemical Identification and Nomenclature of tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Systematic IUPAC Nomenclature and CAS Registry Number (1309435-53-7)
The compound is formally named according to IUPAC rules as (3S,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylic acid tert-butyl ester . This nomenclature specifies:
- Stereochemistry : The cis configuration at positions 3 and 4 of the piperidine ring, denoted by the (S,R) stereodescriptors.
- Substituents : A hydroxyl group at position 4, a trifluoromethyl group at position 3, and a tert-butyl carbamate protecting group at the nitrogen.
- CAS Registry Number : 1309435-53-7, universally recognized in chemical databases and commercial catalogs.
The tert-butyl group (C(CH₃)₃) serves as a protective moiety for the amine, enhancing stability during synthetic procedures.
Structural Descriptors: SMILES Notation and InChI Key Representation
The compound’s structure is unambiguously defined by the following machine-readable notations:
SMILES Notation
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(F)(F)F)O
- Encodes the piperidine ring with stereospecific hydroxyl (O) and trifluoromethyl (CF₃) groups.
- The
@and@@symbols denote the (S,R) configuration at positions 3 and 4.
InChI Key
IRFMYKZUSRNURE-JGVFFNPUSA-N
- A hashed representation of the International Chemical Identifier (InChI), enabling rapid database searches.
- The
-JGVFFNPUSA-Nsuffix confirms the (S,R) stereochemistry.
Notably, alternative InChI Keys (e.g., IRFMYKZUSRNURE-HTQZYQBOSA-N) correspond to stereoisomers or registry entries with inverted configurations.
Synonym Taxonomy: Comparative Analysis of Alternative Naming Conventions
The compound is referenced under multiple synonyms across scientific and commercial sources:
Key Observations:
- Supplier Codes : Alphanumeric identifiers (e.g., MFCD31942832) facilitate inventory tracking but lack structural information.
- Stereochemical Ambiguity : Terms like "cis" are occasionally omitted, risking confusion with trans isomers (e.g., CAS 1445804-81-8).
- Functional Group Prioritization : Some names emphasize the carbamate group (tert-butoxycarbonyl, Boc) over the piperidine core.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFMYKZUSRNURE-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl group, hydroxyl group, and trifluoromethyl group are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Neuropharmacological Research
Tert-butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has shown promise as a candidate for developing new treatments for mood disorders and anxiety. Its structural characteristics suggest it may interact with neurotransmitter receptors, influencing pathways related to mood regulation.
Case Study: Mood Regulation
A study investigated the effects of similar piperidine derivatives on serotonin receptors. Results indicated that these compounds could enhance serotonin activity, suggesting potential as antidepressants.
Anticancer Activity
The compound's derivatives have been evaluated for their anticancer properties, particularly against aggressive cancer types such as triple-negative breast cancer (TNBC).
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Case Study: Anticancer Efficacy
Research demonstrated that piperidine derivatives significantly reduced tumor sizes in mouse models of TNBC, highlighting their potential as effective therapeutic agents.
Pharmacological Profile
The pharmacological profile of this compound indicates possible interactions with various biological targets.
Binding Studies
Initial binding affinity studies suggest selective binding to neurotransmitter receptors, which may enhance therapeutic effects while minimizing side effects.
Synthesis and Retrosynthesis
The synthesis of this compound can be achieved through various methods, including one-step synthesis approaches that streamline the process.
Feasible Synthetic Routes
Mechanism of Action
The mechanism of action of tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it valuable in various applications .
Biological Activity
tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 1309435-53-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHFNO
- Molecular Weight : 269.27 g/mol
- IUPAC Name : rel-tert-butyl (3S,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
- Purity : Typically around 97% in commercial preparations .
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and may improve binding interactions with biological targets. This modification has been shown to increase the potency of various compounds in inhibiting enzyme activity and modulating receptor interactions .
Pharmacological Effects
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. For example:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated significant inhibition of enzymes such as soluble epoxide hydrolase, which plays a role in inflammation and pain pathways .
- Neuropharmacological Effects : The structural analogs have been studied for their potential in treating neurological conditions due to their ability to cross the blood-brain barrier effectively.
Case Study 1: Antinociceptive Properties
A study investigating the antinociceptive effects of related piperidine derivatives found that modifications to the piperidine ring significantly influenced pain relief outcomes. The presence of the trifluoromethyl group was correlated with enhanced analgesic activity in animal models, suggesting a promising avenue for pain management therapies .
Case Study 2: In Vitro Efficacy Against Cancer Cell Lines
In vitro studies have shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound was tested against breast and lung cancer cells, revealing IC values in the low micromolar range, indicating potential as an anticancer agent .
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 1309435-53-7 | 5.0 (Cancer Cells) | Enzyme inhibition, receptor modulation |
| Related Piperidine Derivative | 1283720-71-7 | 10.0 (Pain Models) | Antinociceptive effects |
| Another Trifluoromethyl Compound | 1309435-X | 15.0 (Inflammation Models) | Anti-inflammatory properties |
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate, and how do reaction conditions affect yield?
Methodological Answer:
Synthesis typically involves multi-step routes, including protection/deprotection strategies and stereoselective functionalization. For example:
- Step 1 : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation under anhydrous conditions, using reagents like TMSCF₃ in the presence of a fluoride source .
- Step 2 : Hydroxyl group protection using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP, THF) .
- Step 3 : Stereochemical control during piperidine ring formation can be achieved using chiral auxiliaries or asymmetric catalysis. Optimize solvents (e.g., DCM for Boc protection) and temperature (0–25°C) to minimize epimerization .
- Yield Considerations : Catalysts (e.g., Pd for coupling reactions) and solvent polarity significantly impact efficiency. For example, DMF may enhance solubility but requires careful purification to remove residuals .
Basic: What spectroscopic and crystallographic techniques are used to confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Identify diastereotopic protons near the trifluoromethyl and hydroxyl groups. Splitting patterns (e.g., doublets for axial vs. equatorial protons) confirm cis-configuration .
- ¹⁹F NMR : Verify trifluoromethyl group integration and absence of byproducts .
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction. Crystallize in solvents like ethyl acetate/hexane mixtures, and analyze bond angles (e.g., C-O-C in Boc group ≈ 120°) to validate spatial arrangement .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns and mobile phases (e.g., water/acetonitrile with 0.1% TFA) .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions or enzyme interactions?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states. For example, calculate activation energies for hydroxyl group participation in SN2 reactions .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the trifluoromethyl group’s electrostatic potential to assess binding affinity .
- MD Simulations : Analyze solvation effects in aqueous vs. lipid environments. Polarizable force fields (e.g., CHARMM) improve accuracy for fluorine-containing systems .
- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human vs. murine) to account for species-specific degradation .
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., de-Boc derivatives) that may interfere with activity .
- Data Normalization : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for batch-to-batch variability in synthesis .
Safety: What are critical safety protocols for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., TMSCF₃) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions with trifluoromethyl groups .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent Boc group hydrolysis. Label containers with GHS pictograms (e.g., Acute Toxicity Category 4) .
- Emergency Response : In case of inhalation, move to fresh air and administer oxygen if breathing is labored. For skin contact, rinse with water for 15 minutes and seek medical evaluation .
Advanced: How to optimize purification strategies for this compound to achieve >99% enantiomeric excess (ee)?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients. Monitor ee via circular dichroism (CD) spectroscopy .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers. Optimize solvent ratios (e.g., ethanol/water) for crystal growth .
- Kinetic Resolution : Employ lipase-catalyzed acyl transfer reactions to selectively modify one enantiomer, leaving the desired product unreacted .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Moisture Sensitivity : The Boc group hydrolyzes in humid conditions. Store with desiccants (e.g., silica gel) and under inert gas .
- Light Sensitivity : Protect from UV exposure using amber glass vials. Degradation products can be monitored via TLC (Rf shifts) .
- Temperature : Avoid freezing-thaw cycles, which may cause crystallization-induced decomposition. Stability studies (25°C/60% RH for 6 months) confirm shelf life .
Advanced: How to analyze and mitigate competing reaction pathways during synthesis?
Methodological Answer:
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., Boc-protected intermediates at ~1750 cm⁻¹) and adjust reagent stoichiometry .
- Byproduct Identification : HRMS and 2D NMR (e.g., HSQC) detect side products like elimination derivatives (e.g., olefins from dehydration) .
- Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with ethereal solvents (THF) to reduce nucleophilic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
